Methyl vaccenate

描述

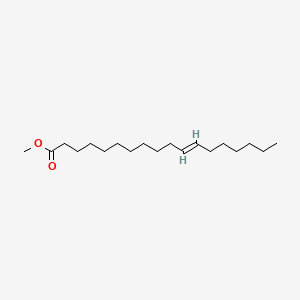

It is a type of unsaturated fatty acid methyl ester with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol . This compound is commonly found in various natural sources, including animal fats and plant oils. It is known for its applications in the fields of chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Methyl vaccenate can be synthesized through the esterification of vaccenic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of triglycerides containing vaccenic acid. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the ester .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including epoxides and hydroperoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon; conducted under high pressure and moderate temperatures.

Major Products Formed:

Oxidation: Epoxides, hydroperoxides.

Reduction: Saturated fatty acid methyl esters.

Substitution: Halogenated methyl esters.

科学研究应用

Methyl vaccenate has a wide range of applications in scientific research:

作用机制

Methyl vaccenate exerts its effects through various molecular targets and pathways:

Peroxisome Proliferator-Activated Receptor Delta (PPARδ): It acts as an inhibitor of PPARδ, a nuclear receptor involved in lipid metabolism and inflammation.

Lipid Bilayers: The compound influences the fluidity and phase transitions of lipid bilayers, affecting membrane properties and cellular functions.

相似化合物的比较

Methyl vaccenate can be compared with other similar compounds such as:

Methyl Oleate: Both are unsaturated fatty acid methyl esters, but methyl oleate has a cis-9 double bond, whereas this compound has a cis-11 double bond.

Methyl Linoleate: This compound has two double bonds (cis-9, cis-12), making it more unsaturated compared to this compound.

Methyl Palmitate: A saturated fatty acid methyl ester with no double bonds, differing significantly in its chemical properties and reactivity.

Uniqueness: this compound’s unique cis-11 double bond position distinguishes it from other fatty acid methyl esters, influencing its physical and chemical properties, as well as its biological activities .

生物活性

Methyl vaccenate, a methyl ester derived from vaccenic acid, is a compound of considerable interest in biological research due to its unique structural characteristics and potential health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a double bond at the 11th position of the fatty acid chain, which contributes to its unsaturated nature. This structural feature influences its reactivity and biological interactions. The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), making it versatile for laboratory applications.

This compound exerts its biological effects through several mechanisms:

- PPARδ Inhibition : this compound acts as an inhibitor of Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation regulation.

- Lipid Bilayer Interaction : The compound influences the fluidity and phase transitions of lipid bilayers, which can affect membrane properties and cellular functions.

- Modulation of Inflammatory Responses : Research indicates that this compound may modulate inflammatory pathways, potentially contributing to anti-inflammatory effects.

Lipid Metabolism

This compound has been shown to impact lipid metabolism significantly. Studies indicate that it can alter fatty acid profiles in cells, influencing cellular energy storage and utilization . For example, in HepG2 liver cells treated with this compound, changes in lipid composition were observed, affecting cell viability and proliferation rates.

Anti-Inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrate that treatment with this compound reduces the expression of pro-inflammatory cytokines in various cell types, suggesting a protective role against chronic inflammatory conditions.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through modulation of lipid metabolism and signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

- HepG2 Cell Line Study : In a controlled experiment, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations (p < 0.05) compared to control groups .

- Inflammatory Response Modulation : A study assessing the impact of this compound on macrophage activation showed decreased levels of TNF-alpha and IL-6 following treatment, indicating its potential as an anti-inflammatory agent .

- Lipid Profile Alteration : Research analyzing the fatty acid composition in cells exposed to this compound revealed significant alterations in lipid profiles, which were linked to changes in metabolic activity and cell survival rates .

Applications in Industry and Research

This compound's unique properties make it valuable across various fields:

- Pharmaceuticals : Its potential anti-inflammatory and anticancer activities suggest applications in drug development.

- Nutraceuticals : The compound may be incorporated into dietary supplements aimed at improving lipid metabolism and reducing inflammation.

- Biodiesel Production : this compound is utilized as a component in biodiesel production due to its favorable chemical properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl Palmitate | Saturated fatty acid methyl ester | Higher melting point; less reactive than this compound |

| Methyl Oleate | Unsaturated fatty acid methyl ester | Contains a double bond at the 9th position |

| Methyl Linoleate | Unsaturated fatty acid methyl ester | Has two double bonds; more prone to oxidation |

| Methyl Trans-Vaccenate | Structural isomer of this compound | Different configuration at the double bond |

化学反应分析

Oxidation Reactions

Methyl vaccenate undergoes oxidation to form epoxides and other oxygenated derivatives. The cis double bond at the 11th carbon position renders it susceptible to epoxidation, which is a critical reaction in lipid chemistry for synthesizing bioactive compounds. Oxidative cleavage can further break the double bond, generating carbonyl-containing products. For example, ozonolysis or other oxidative methods may yield dicarboxylic acids or aldehydes, though specific data on this compound’s cleavage products is limited in the provided sources .

Table 1: Oxidation Products of this compound

| Reaction Type | Product | Key Features |

|---|---|---|

| Epoxidation | Epoxide derivatives | Cyclic ether formation at Δ11 |

| Oxidative cleavage | Dicarboxylic acids | Potential bioactive intermediates |

Hydrogenation

Hydrogenation of this compound’s double bond converts the cis-11 configuration to a saturated fatty acid (stearate). This reaction is catalyzed by metal catalysts (e.g., palladium, platinum) under high-pressure hydrogen conditions. The saturated product, methyl stearate, is widely used in industrial applications such as lubricants and surfactants .

Table 2: Hydrogenation Parameters

| Catalyst | Pressure (atm) | Temperature (°C) | Product |

|---|---|---|---|

| Pd/C | 50-100 | 150-200 | Methyl stearate |

Isomerization

This compound can undergo cis-trans isomerization, particularly under catalytic conditions. A study using beta zeolite catalysts demonstrated that methyl esters of fatty acids like vaccenic acid can isomerize to branched-chain products. For example, at 200°C and 3 MPa pressure, methyl oleate (a related compound) achieved a branch-chain conversion of 50% . While direct data on this compound is unavailable, analogous systems suggest similar reactivity under optimized conditions .

Table 3: Isomerization Conditions

| Temperature (°C) | Pressure (MPa) | Catalyst | Outcome |

|---|---|---|---|

| 200-300 | 0.1-3.0 | Beta zeolite | Branched-chain products |

Derivatization for Analytical Purposes

This compound is frequently derivatized to enhance its volatility for gas chromatography (GC) analysis. For example, reaction with methanesulfonyl chloride (MTAD) forms adducts that stabilize conjugated dienes, aiding in structural elucidation via GC-MS . Automated derivatization methods reduce manual handling and improve reproducibility, as evidenced by comparisons of manual vs automated protocols in fatty acid methyl ester (FAME) analysis .

Table 4: Derivatization Methods

| Method | Reagent | Purpose |

|---|---|---|

| MTAD reaction | MTAD (5.8 mM) | Locate double bonds via GC-MS |

| Automated | Methanol, HCl | FAME analysis (e.g., Agilent) |

属性

IUPAC Name |

methyl (E)-octadec-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVODBCDJBGMJL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316726 | |

| Record name | Methyl vaccenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6198-58-9, 1937-63-9, 52380-33-3 | |

| Record name | Methyl vaccenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6198-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vaccenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vaccenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006198589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Octadecenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052380333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vaccenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-octadec-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-octadec-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VACCENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O9MGA9PP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。